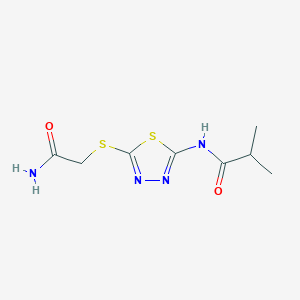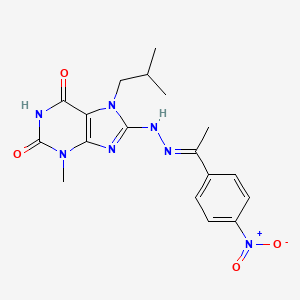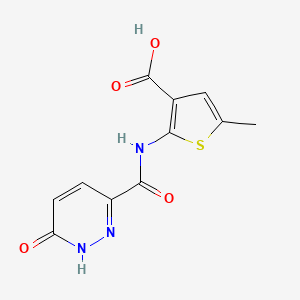![molecular formula C15H14BrN3O B2771325 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797321-87-9](/img/structure/B2771325.png)
2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study highlighted the synthesis of novel thieno[2, 3-d] pyrimidines demonstrating antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).
Hydrogen-Bonding Patterns
Research on enaminones related to the specified compound showed specific hydrogen-bonding patterns, revealing insights into their structural stability and interactions. These findings are essential for understanding the compound's molecular properties and potential applications in designing new materials or drugs (James L. Balderson, M. Fernandes, J. Michael, & Christopher B. Perry, 2007).
Anticancer and Analgesic Activities
Another study synthesized pyrimidine derivatives and investigated their analgesic and ulcerogenic activities. Some compounds showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (A. Chaudhary, P. Sharma, P. Verma, Nitin Kumar, & R. Dudhe, 2012).
Synthesis Methodologies
A rapid synthetic method for 5-(4-bromophenyl)-4, 6-dichloropyrimidine, an intermediate in synthesizing related compounds, was established, optimizing the process for higher yields. This research supports the development of more efficient synthetic routes for similar compounds (Shan Hou, C. Chen, Ping Wang, Chao-Fang Sun, Pengwu Zheng, & Shan Xu, 2016).
Molecular Structure and Docking Study
An optimized molecular structure and vibrational frequencies study on a related compound provided insights into its molecular stability and potential as an anti-neoplastic agent through molecular docking studies, indicating its application in cancer research (Y. Mary, C. Panicker, M. Sapnakumari, B. Narayana, B. Sarojini, A. Al‐Saadi, C. Van Alsenoy, J. A. War, & H. Fun, 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle checkpoint function, chromosome alignment, and maintenance of chromosomal stability, which is critical for proper cell division .
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, leading to the disruption of the normal cell cycle .
Biochemical Pathways
The compound’s action on TTK affects the spindle assembly checkpoint (SAC) pathway. The SAC pathway ensures that all chromosomes are correctly attached to the spindle apparatus before anaphase onset. By inhibiting TTK, the compound disrupts this pathway, leading to errors in chromosome segregation .
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body.
Result of Action
The compound’s action results in the suppression of proliferation of a panel of human cancer cell lines . This is due to the induced chromosome missegregation and aneuploidy, which can lead to cell death or prevent the cells from dividing .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is involved in a three-component reaction involving sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil .
Cellular Effects
It has been found to exhibit strong binding affinity with a Kd value of 0.15 nM . It also potently inhibited the kinase activity of Threonine Tyrosine Kinase (TTK) with an IC50 value of 23 nM, induced chromosome missegregation and aneuploidy, and suppressed proliferation of a panel of human cancer cell lines with low μM IC50 values .
Molecular Mechanism
The molecular mechanism of action of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone involves its interaction with Threonine Tyrosine Kinase (TTK). It exhibits strong binding affinity and inhibits the kinase activity of TTK .
Dosage Effects in Animal Models
In animal models, this compound demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBNKNSKGJJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2771253.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)
![2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2771255.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771257.png)
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2771261.png)

![9-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide](/img/structure/B2771264.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771265.png)